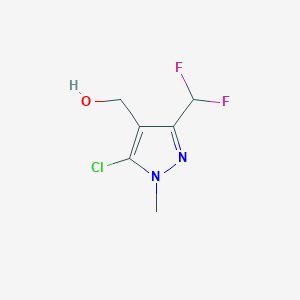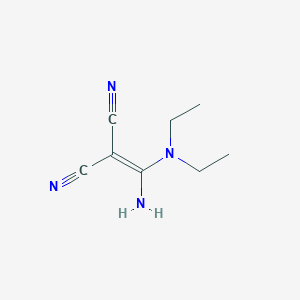
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through the reaction of the pyrazole intermediate with a difluoromethylating agent such as difluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-carboxylic acid.
Reduction: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-methane.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxymethyl group enhances its solubility and facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(5-chloro-3-trifluoromethyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a methyl group instead of a difluoromethyl group.
(5-chloro-3-difluoromethyl-1-ethyl-1H-pyrazol-4-yl)-methanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups with the hydroxymethyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H7ClF2N2O |
|---|---|
分子量 |
196.58 g/mol |
IUPAC 名称 |
[5-chloro-3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C6H7ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h6,12H,2H2,1H3 |
InChI 键 |
OWJSUNGDWUHQDU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C(F)F)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)



![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)



![1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B8673372.png)

